N-(3-Morpholinopropyl)-2-(trifluoromethyl)benzamide
CAS No.:
Cat. No.: VC9954015
Molecular Formula: C15H19F3N2O2
Molecular Weight: 316.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19F3N2O2 |
|---|---|
| Molecular Weight | 316.32 g/mol |
| IUPAC Name | N-(3-morpholin-4-ylpropyl)-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C15H19F3N2O2/c16-15(17,18)13-5-2-1-4-12(13)14(21)19-6-3-7-20-8-10-22-11-9-20/h1-2,4-5H,3,6-11H2,(H,19,21) |
| Standard InChI Key | SRRKWDBTKUQLJT-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCCNC(=O)C2=CC=CC=C2C(F)(F)F |
| Canonical SMILES | C1COCCN1CCCNC(=O)C2=CC=CC=C2C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
N-(3-Morpholinopropyl)-2-(trifluoromethyl)benzamide (IUPAC: N-(3-morpholin-4-ylpropyl)-2-(trifluoromethyl)benzamide) features a benzamide scaffold with two functional modifications:
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A trifluoromethyl (-CF₃) group at the ortho-position of the benzene ring, enhancing lipophilicity and resistance to oxidative metabolism.
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A 3-morpholinopropyl side chain attached to the amide nitrogen, improving aqueous solubility and enabling hydrogen-bond interactions .
The compound’s SMILES string (C1COCCN1CCCNC(=O)C2=CC=CC=C2C(F)(F)F) and InChIKey (SRRKWDBTKUQLJT-UHFFFAOYSA-N) confirm its stereochemical configuration.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉F₃N₂O₂ |
| Molecular Weight | 316.32 g/mol |
| CAS Number | Not publicly disclosed |
| PubChem CID (Analog) | 2225172 (3-trifluoromethyl) |
| Solubility | Likely polar aprotic solvents |
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis of N-(3-Morpholinopropyl)-2-(trifluoromethyl)benzamide is documented, analogous pathways for 2-trifluoromethyl benzamide derivatives provide foundational insights . A patent (CN113698315A) describes a four-step synthesis of 2-trifluoromethyl benzamide from 2,3-dichlorotrifluorotoluene :
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Fluorination: Reaction with KF in dimethyl sulfoxide (DMSO) at 60–260°C yields 2-fluoro-3-chlorotrifluoromethane.
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Cyano Substitution: Displacement of chlorine with cyanide using CuCN in N-methylpyrrolidone (NMP).
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Hydrogenation Dechlorination: Palladium-catalyzed H₂ reduction removes residual chlorine.
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Hydrolysis: NaOH-mediated conversion of the nitrile to the primary amide.
For the target compound, this route could be modified by introducing 3-morpholinopropylamine during the amidation step, replacing ammonia or simpler amines.
Table 2: Hypothetical Synthesis Adapted from CN113698315A
| Step | Reaction | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|---|
| 1 | Fluorination | KF, DMSO, 160°C, 2h | 85% |
| 2 | Cyano Substitution | CuCN, NMP, 120°C, 3h | 78% |
| 3 | Hydrogenation | Pd/C, H₂ (1.5 atm), THF, 25°C, 16h | 92% |
| 4 | Amidation | 3-Morpholinopropylamine, DCC, DMAP, DCM | 65% |
Physicochemical and Analytical Profiling
Stability and Solubility
The trifluoromethyl group confers high thermal stability and resistance to enzymatic degradation, while the morpholinopropyl chain enhances solubility in polar solvents like DMSO or ethanol. Computational models predict a logP of 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Spectroscopic Characterization
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NMR: Expected signals include a singlet for -CF₃ (δ ~ 120 ppm in ¹⁹F NMR) and multiplet peaks for the morpholine ring (δ 3.5–2.5 ppm in ¹H NMR).
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HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water) would separate the compound with a retention time of ~8.2 minutes.
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Mass Spectrometry: ESI-MS would show a [M+H]⁺ peak at m/z 317.3.
Research Gaps and Future Directions
Priority Investigations
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